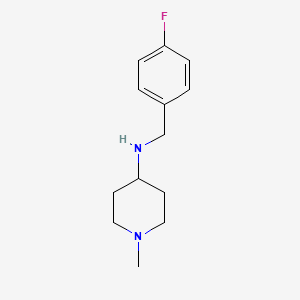

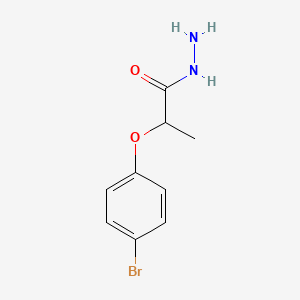

1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine" is a derivative of phenylpiperazine, a class of compounds that are often neuropharmacologically active and serve as essential pharmacophores for neuroligands targeting various receptors, including dopaminergic and serotoninergic receptors . These compounds are of significant interest in the development of molecular imaging agents, particularly those labeled with fluorine-18 ([18F]), which are used in positron emission tomography (PET) to study receptor systems in vivo .

Synthesis Analysis

The synthesis of 1-(4-[18F]Fluorophenyl)piperazine, a related compound, involves a two-step reaction starting with the [18F] labeling of an iodobenzene-iodonium precursor, followed by a palladium-catalyzed N-arylation of the intermediate 4-[18F]fluoro-iodobenzene . The process utilizes palladium catalysts and polar solvents such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO), with weak inorganic bases like potassium phosphate or cesium carbonate to achieve conversion rates above 70% in DMF and even quantitative conversion in DMSO . The synthesized fluorophenylpiperazine can then be coupled with other compounds to yield selective ligands, such as the dopamine D4 ligand [18F]FAUC 316 .

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, has been elucidated through X-ray crystallography . The benzimidazole ring system is nearly planar, and the piperazine ring typically exhibits little distortion from a perfect chair conformation . The crystal structure provides detailed information on bond lengths, angles, and the conformation of the molecule, confirming the structure predicted from chemical and spectral analysis .

Chemical Reactions Analysis

The chemical reactivity of phenylpiperazine derivatives can be inferred from studies on related compounds. For instance, the reduction of ethyl 1-cyclopropyl-5-fluoro-6-(4-methylpiperazine-1-yl)-1H-benzimidazole-2-acetate with Pd/C in a hydrogen atmosphere leads to the formation of 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole . This demonstrates the potential for chemical modifications and the formation of new derivatives through various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylpiperazine derivatives are closely related to their molecular structure. For example, the crystal structure of 1,4-di[(E)-2-(2-nitrophenyl)-1-diazenyl]piperazine shows an unusual pseudo-boat conformation in the piperazine ring, which could influence its physical properties and chemical reactivity . The crystallographic data provide insights into the molecular geometry, which is crucial for understanding the interaction of these compounds with biological targets .

Scientific Research Applications

Development of Derivatization Reagents for Hydroxysteroids :

- The derivative 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine (PPZ) was developed for the liquid chromatography-electrospray ionization-mass spectrometric (LC-ESI-MS) determination of steroids with a hydroxy group. This derivative reacts with phenolic hydroxy groups in estrogens, enhancing sensitivity significantly in steroid detection (Nishio et al., 2007).

N-1 Arylation of Uracil Derivatives :

- The compound was utilized in direct arylation of uracil and its derivatives, leading to the creation of nitrophenyl)- and 1-(2,4-dinitrophenyl)uracil derivatives. These derivatives have applications in further synthesis and possess biological activity, particularly in antiviral and antineoplastic therapies (Gondela & Walczak, 2006).

Synthesis of 2-Aryl-5-Fluoro-6-(4-Phenylpiperazin-1-Yl)-1H-Benzimidazoles :

- This research involved synthesizing a series of benzimidazoles from the reaction of 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine, which is prepared from the reduction of 5-fluoro-2-nitro-4-(4-phenylpiperazin-1-yl)aniline, indicating the compound's role in creating new benzimidazole derivatives (Menteşe et al., 2015).

Synthesis and Evaluation of Antimycobacterial Fluoroquinolone Derivatives :

- The compound was used in synthesizing fluoroquinolone derivatives, which were evaluated for antimycobacterial activity. Specific derivatives demonstrated significant activity against Mycobacterium tuberculosis, suggesting their potential as anti-TB agents (Zhao et al., 2005).

Synthesis of New Amides in the N-Methylpiperazine Series :

- The compound's derivatives were synthesized by reacting 1-methylpiperazine with various chemicals, leading to new carboxylic acid amides. These amides have potential applications in the synthesis of medicinal drugs, such as the antileukemic agent imatinib (Koroleva et al., 2011).

Synthesis of Benzimidazoles as Glucosidase Inhibitors with Antioxidant Activity :

- Novel benzimidazole derivatives, synthesized using the compound, were evaluated for their antioxidant activities and glucosidase inhibitory potential, indicating their potential application in treating oxidative stress and glucose-related disorders (Özil et al., 2018).

Safety And Hazards

properties

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)10-3-2-9(12)8-11(10)15(16)17/h2-3,8H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXUJOMAWXJSIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387796 |

Source

|

| Record name | 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine | |

CAS RN |

432531-43-6 |

Source

|

| Record name | 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide](/img/structure/B1334853.png)